molecular formula C17H24N2O B2773840 N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2361638-39-1

N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No.: B2773840
CAS No.: 2361638-39-1
M. Wt: 272.392
InChI Key: UMMQAIKVUHBGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a prop-2-enamide moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the benzylated piperidine with acryloyl chloride under basic conditions to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-Benzylpiperidin-4-yl)methyl]prop-2-enamide: Lacks the methyl group on the piperidine ring.

    N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]but-2-enamide: Features a but-2-enamide moiety instead of prop-2-enamide.

Uniqueness

N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group and the prop-2-enamide moiety allows for versatile chemical modifications and a wide range of applications.

Properties

IUPAC Name

N-[(1-benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-17(20)18-11-16-9-10-19(12-14(16)2)13-15-7-5-4-6-8-15/h3-8,14,16H,1,9-13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMQAIKVUHBGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1CNC(=O)C=C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.